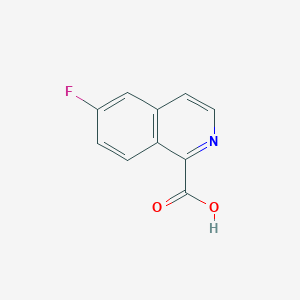

6-Fluoroisoquinoline-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 6-Fluoroisoquinoline-1-carboxylic acid and its structural analogues has been reviewed in the literature . Synthetic approaches to the quinolone system, as well as all kinds of structural modifications by incorporating substituents into 1–8 positions or by means of annelation have been discussed . The enzymatic synthesis of fluorinated compounds involves two main strategies: (1) C-F bonds are directly formed to obtain fluorine-containing compounds, and (2) Complex fluorinated compounds are synthesized from simple fluorine-containing modules .Molecular Structure Analysis

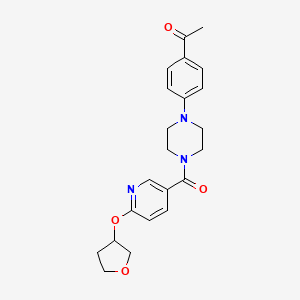

The molecular structure of 6-Fluoroisoquinoline-1-carboxylic acid consists of a carboxyl functional group, CO2H, attached to a fluorinated isoquinoline . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .Chemical Reactions Analysis

Carboxylic acids, such as 6-Fluoroisoquinoline-1-carboxylic acid, generally undergo a nucleophilic substitution reaction where the nucleophile (-OH) is substituted by another nucleophile (Nu) . The carbonyl group (C=O) gets polarized, since oxygen is more electronegative than carbon and pulls the electron density towards itself .Physical And Chemical Properties Analysis

Carboxylic acids exhibit strong hydrogen bonding between molecules, resulting in high boiling points compared to other substances of comparable molar mass . The extent and location of fluorine substitution in the surfactant affect the surfactant properties .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

6-Fluoroisoquinoline-1-carboxylic acid serves as a versatile building block in organic synthesis. Its fluoro group increases its reactivity, making it a valuable intermediate for constructing complex molecules. It’s particularly useful in synthesizing heterocyclic compounds, which are prevalent in many pharmaceuticals .

Nanotechnology

In nanotechnology, carboxylic acids like 6-Fluoroisoquinoline-1-carboxylic acid can modify the surface of nanoparticles. This modification enhances the dispersion and incorporation of these particles into various matrices, which is crucial for developing advanced materials with specific properties .

Polymer Chemistry

The carboxylic acid group of 6-Fluoroisoquinoline-1-carboxylic acid can react with various monomers to form polymers. These polymers can have unique properties such as increased strength, thermal stability, or chemical resistance, making them suitable for specialized applications .

Medicinal Chemistry

6-Fluoroisoquinoline-1-carboxylic acid can be used to synthesize fluoroquinolones, a class of antibiotics. These compounds are effective against a broad range of bacterial infections and are particularly valuable in treating drug-resistant strains .

Wirkmechanismus

Target of Action

It’s structurally related to fluoroquinolones, a class of antibiotics that primarily target bacterial dna gyrase and topoisomerase iv . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Fluoroquinolones, which share a similar structure, function by binding to the enzyme-dna complex, stabilizing dna strand breaks created by dna gyrase and topoisomerase iv . This binding blocks the progress of the replication fork, inhibiting DNA synthesis and leading to bacterial cell death .

Biochemical Pathways

Fluoroquinolones are known to interfere with the dna supercoiling process, disrupting dna replication and transcription .

Pharmacokinetics

It has been reported to have high gastrointestinal absorption and is able to permeate the blood-brain barrier .

Result of Action

Fluoroquinolones, which share a similar structure, cause bacterial cell death by inhibiting dna synthesis .

Eigenschaften

IUPAC Name |

6-fluoroisoquinoline-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTAZJOMYWXIER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=O)O)C=C1F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Azaspiro[3.6]decane hydrochloride](/img/structure/B2907710.png)

![1-[(4-fluorophenyl)methoxy]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2907712.png)

![2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2907718.png)

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2907719.png)

![2-(Tert-butyl) 1,1-diethyl 2-{[4-(4-methoxyphenoxy)benzyl]amino}-1,1,2-ethanetricarboxylate](/img/structure/B2907726.png)

![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2907730.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2907731.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2907733.png)